molecular formula C6H9BrN2 B1442592 5-bromo-1-isopropyl-1H-pyrazole CAS No. 1308384-38-4

5-bromo-1-isopropyl-1H-pyrazole

Cat. No.: B1442592
CAS No.: 1308384-38-4
M. Wt: 189.05 g/mol
InChI Key: OJWILTQCUWTJSI-UHFFFAOYSA-N
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Description

“5-bromo-1-isopropyl-1H-pyrazole” is a chemical compound with the molecular formula C6H9BrN2. It has an average mass of 189.053 Da and a monoisotopic mass of 187.994904 Da .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . Also, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, boiling point of 213.5±13.0 °C at 760 mmHg, vapour pressure of 0.2±0.4 mmHg at 25°C, and a flash point of 82.9±19.8 °C .

Scientific Research Applications

Tautomerism and Structural Studies

  • The tautomerism of various bromo-substituted pyrazoles, including 4-bromo-1H-pyrazoles, was studied in both solid and solution states using magnetic resonance spectroscopy and X-ray crystallography. These studies provide insight into the predominant forms of these compounds in different states and conditions, which is crucial for understanding their chemical behavior and potential applications (Trofimenko et al., 2007).

Application in Antiproliferative Agents

  • Research involving pyrazole derivatives, including those with bromo substitutions, has demonstrated their potential as antiproliferative agents. A study on novel pyrazole derivatives showed significant cytotoxic effects against breast cancer and leukemic cells, highlighting their potential in cancer therapy (Ananda et al., 2017).

Regioselective Synthesis

  • Studies on the regioselective functionalization of pyrazoles, including those with bromo and trifluoromethyl substitutions, provide valuable insights into the synthesis of diverse pyrazole derivatives. These methods are crucial for developing targeted chemical entities for various applications (Schlosser et al., 2002).

Novel Synthetic Routes

  • Innovative synthetic routes for various pyrazole derivatives, including 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, have been explored. These methods, such as phase transfer catalysis and ultrasonic irradiation, offer new ways to produce pyrazole-based compounds efficiently (Wang et al., 2015).

Chemo- and Regioselective Reactions

  • The chemo- and regioselectivity of reactions involving bromo enones/enaminones with pyrazoles has been studied, leading to the formation of unexpected N,O-aminal derivatives. Understanding these reactions is vital for the selective synthesis of pyrazole compounds (Moraes et al., 2019).

Synthesis of Versatile Intermediates

  • Research on the synthesis of versatile intermediates like 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has paved the way for the development of pyrazole-4-carboxamides. Such intermediates are crucial for the synthesis of a wide range of pyrazole-based compounds (Bobko et al., 2012).

Development of Catalytic Methods

  • The development of catalytic methods for the synthesis of pyrazole derivatives, including pyrazoles with bromo substituents, has been a significant area of research. These methods are important for efficient and selective synthesis in organic chemistry (Kanwal et al., 2022).

Safety and Hazards

“5-bromo-1-isopropyl-1H-pyrazole” is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “5-bromo-1-isopropyl-1H-pyrazole” are not mentioned in the search results, pyrazoles in general have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Mechanism of Action

Target of Action

It is known that pyrazole derivatives can exhibit a wide range of biological activities, including acting as inhibitors .

Mode of Action

Pyrazoles are known to participate in various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the targets, potentially altering their function.

Biochemical Pathways

It is known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions . These processes are crucial for energy production in cells, suggesting that 5-bromo-1-isopropyl-1H-pyrazole could potentially influence cellular energy metabolism.

Result of Action

It is known that pyrazole derivatives can act as inhibitors , suggesting that this compound could potentially inhibit certain biological processes or enzymatic reactions.

Action Environment

It is known that the interactions between pyrazole molecules can depend strongly on the type of solvent, with more polar protic solvents favoring pyrazole-solvent hydrogen bonding .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-isopropyl-1H-pyrazole plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with liver alcohol dehydrogenase, acting as an inhibitor . This interaction suggests that this compound can influence the metabolism of alcohols in the liver. Additionally, the compound’s ability to form hydrogen bonds due to its pyrazole ring structure allows it to participate in various biochemical processes, potentially affecting the activity of other enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with liver alcohol dehydrogenase can lead to alterations in the metabolic pathways of alcohols, impacting cellular energy production and detoxification processes . Furthermore, the compound’s ability to form hydrogen bonds may affect the stability and function of cellular proteins, potentially leading to changes in cell signaling and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of liver alcohol dehydrogenase is a key example of enzyme inhibition, where the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity . This inhibition can lead to a decrease in the metabolism of alcohols, affecting various metabolic pathways. Additionally, the compound’s ability to form hydrogen bonds with proteins and other biomolecules can lead to changes in their structure and function, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic alterations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit liver alcohol dehydrogenase without causing significant adverse effects . At higher doses, toxic effects have been reported, including liver damage and disruptions in metabolic processes. These findings highlight the importance of dosage in determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with liver alcohol dehydrogenase. By inhibiting this enzyme, the compound affects the metabolism of alcohols, leading to changes in metabolic flux and metabolite levels . Additionally, the compound’s interactions with other enzymes and cofactors may further influence metabolic pathways, potentially leading to broader metabolic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its ability to form hydrogen bonds allows it to interact with various cellular components, influencing its localization and accumulation . The compound’s distribution within tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization can affect its activity and function, particularly in terms of enzyme inhibition and metabolic effects. Targeting signals and post-translational modifications may also play a role in directing the compound to specific organelles, further influencing its subcellular distribution and activity.

Properties

IUPAC Name

5-bromo-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-5(2)9-6(7)3-4-8-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWILTQCUWTJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308384-38-4
Record name 5-bromo-1-(propan-2-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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